N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
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Description
“N’-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide” is a compound with a complex structure . It belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .
Synthesis Analysis
The synthesis of such compounds is a complex process and involves various steps . Imidazole, a five-membered heterocyclic moiety, is often used in the development of new drugs . It is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide” is complex. It is crystallized in the monoclinic space group P 2 1 / c with cell parameters a = 7.499, b = 13.336, c = 19.390 Å, β = 99.716°, V = 1911.4 Å 3, Z = 4, D cal = 1.273 Mg/m 3 at T = 120 K .Chemical Reactions Analysis
The chemical reactions involving “N’-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide” are complex and involve various steps . The compound shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids displayed significant antibacterial and promising antifungal activities (Shastri & Post, 2019). These findings highlight the potential of pyrimidine derivatives as candidates for developing new antimicrobial agents.
Role in Biological Systems
Pyrimidine derivatives are involved in various biological processes and can be found in living organisms. For instance, methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with pyrimidine derivatives in biological systems, which are associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006). Understanding these interactions is crucial for studying the pathological mechanisms of these diseases.
Synthetic Chemical Reactions
Pyrimidine derivatives are also significant in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. The synthesis and formation of new vic-dioxime complexes from pyrimidine derivatives, for example, demonstrate the versatility of these compounds in coordination chemistry and potential applications in catalysis and material science (Canpolat & Kaya, 2005).
Properties
IUPAC Name |
N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-11(17)9(10(13)14-19)7-16(12(15)18)8-5-3-2-4-6-8/h2-7,19H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIUMEGGMGUOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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